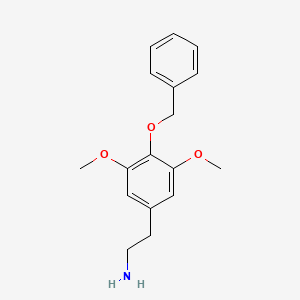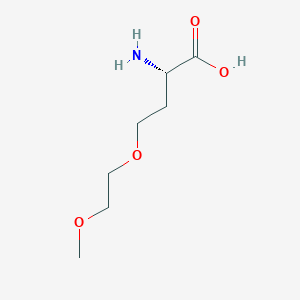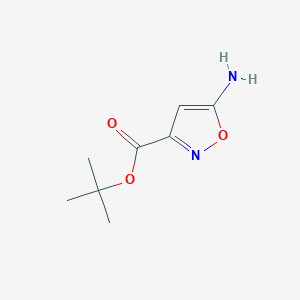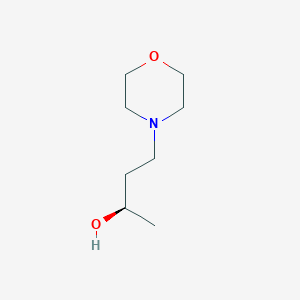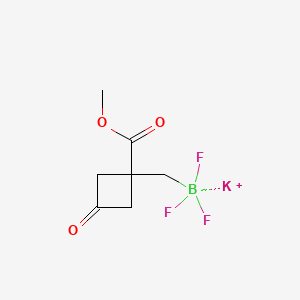
Potassium trifluoro((1-(methoxycarbonyl)-3-oxocyclobutyl)methyl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide is a chemical compound with the molecular formula C6H9BF3KO2
準備方法
Synthetic Routes and Reaction Conditions
Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide can be synthesized through a series of chemical reactions involving boron reagents. One common method involves the reaction of potassium trifluoroborate with a suitable cyclobutyl derivative under controlled conditions. The reaction typically requires the use of a palladium catalyst and a base such as potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.
Substitution: The compound can participate in substitution reactions, where the trifluoroborate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes or boronate esters .
科学的研究の応用
Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential use in biological labeling and imaging due to its boron content.
Medicine: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide involves its ability to participate in transmetalation reactions. In Suzuki–Miyaura coupling, the compound transfers its boron-containing group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process is highly efficient and occurs under mild conditions, making it a valuable tool in organic synthesis .
類似化合物との比較
Similar Compounds
Potassium trifluoro[3-(methoxycarbonyl)cyclobutyl]boranuide: A closely related compound with similar properties and applications.
Potassium trifluoroborate salts: These compounds share the trifluoroborate group and are used in similar coupling reactions.
Uniqueness
Potassium trifluoro({[1-(methoxycarbonyl)-3-oxocyclobutyl]methyl})boranuide stands out due to its specific cyclobutyl structure, which imparts unique reactivity and stability. This makes it particularly useful in specialized applications where other boron-containing compounds may not perform as effectively .
特性
分子式 |
C7H9BF3KO3 |
|---|---|
分子量 |
248.05 g/mol |
IUPAC名 |
potassium;trifluoro-[(1-methoxycarbonyl-3-oxocyclobutyl)methyl]boranuide |
InChI |
InChI=1S/C7H9BF3O3.K/c1-14-6(13)7(2-5(12)3-7)4-8(9,10)11;/h2-4H2,1H3;/q-1;+1 |
InChIキー |
IRJDYIZEPFIBGU-UHFFFAOYSA-N |
正規SMILES |
[B-](CC1(CC(=O)C1)C(=O)OC)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


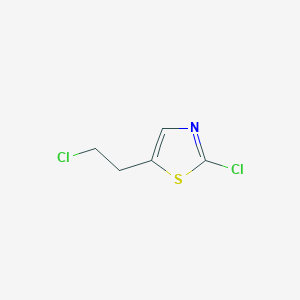

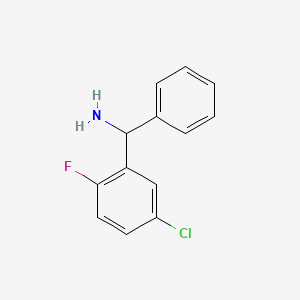
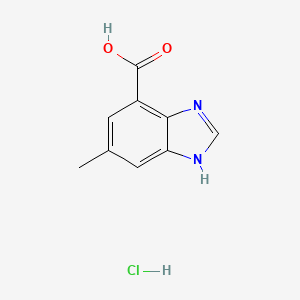

![6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13578861.png)
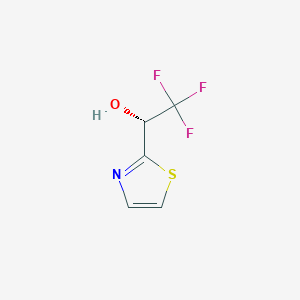
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![3-[2-(dimethylamino)acetamido]-N-methylpropanamidehydrochloride](/img/structure/B13578884.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
